Scientific Field: Materials Science and Engineering
Summary of the Application: This research involves the synthesis of modified halloysite nanotubes (HNTs-Cl) by a coupling reaction with (3-chloropropyl) trimethoxysilane (CPTMS).
Methods of Application: The degree of grafting of chloro-silane onto the HNT’s surface was accomplished by incorporation of HNTs with CPTMS under different experimental conditions.
Results or Outcomes: The greatest degree of grafting was accomplished by using toluene as a medium for the grafting process, with a molar ratio of HNTs/CPTMS/H2O of 1:1:3, and a refluxing time of 4 hours.
Scientific Field: Mining, Metallurgy & Exploration
Summary of the Application: The research focuses on the design and development of selective flotation collectors, which has been key to the success of flotation in beneficiating complex, difficult-to-process ores.
Methods of Application: The electrical double layer theory (EDL) is used to quantify the relative strength of mineral-reagent interactions in the case of nonsulfide minerals.
Scientific Field: Chemical Engineering
Summary of the Application: Tris(chloropropyl) phosphate (commonly abbreviated TCPP) is a chlorinated organophosphate flame retardant commonly added to polyurethane foams.
Methods of Application: TCPP is added during the manufacturing process of the polyurethane foam.
Results or Outcomes: The addition of TCPP significantly reduces the flammability of the polyurethane foam, making it safer for use in a variety of applications.
Scientific Field: Organic Chemistry
Summary of the Application: 3-(Chloropropyl)-trimethoxysilane is used in the synthesis of organoelement compounds.
Methods of Application: The specific methods of application can vary widely depending on the specific organoelement compound being synthesized.
Results or Outcomes: The synthesis of organoelement compounds using 3-(Chloropropyl)-trimethoxysilane can lead to a variety of compounds with diverse properties and applications.
Methods of Application: TCPP is added during the manufacturing process of the PVC and EVA.
Results or Outcomes: The addition of TCPP significantly reduces the flammability of the PVC and EVA, making it safer for use in a variety of applications.
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane is an organic compound characterized by its unique dioxane structure. It features a chloropropyl group attached to a dioxane ring, specifically at the 2-position. The molecular formula of this compound is , and its molecular weight is approximately 206.713 g/mol . This compound is notable for its potential applications in organic synthesis and as an intermediate in various
There is no scientific literature available on the mechanism of action of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane. As mentioned earlier, its presence as a reference standard in pharmaceutical testing suggests a potential role in drug discovery, but the specific mechanism requires further investigation.
The chemical reactivity of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane primarily involves nucleophilic substitution reactions due to the presence of the chlorine atom. This chlorine can be replaced by various nucleophiles, leading to the formation of different derivatives. Additionally, the dioxane ring can participate in reactions typical of ethers and can undergo hydrolysis under acidic or basic conditions .
The synthesis of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for various applications.
Several compounds share structural similarities with 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,4-Dioxane | Dioxane | Simple structure; widely studied for toxicity |
2-Methyl-1,3-dioxane | Dioxane | Exhibits different reactivity due to methyl group |
2-(Chloromethyl)-2,5-dimethyl-1,3-dioxane | Chlorinated Dioxane | Similar chlorination pattern but different alkyl groups |
The uniqueness of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane lies in its specific chloropropyl substitution and branched alkyl groups that influence its chemical properties and potential applications compared to these similar compounds.
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane represents a substituted heterocyclic compound with the molecular formula C₁₀H₁₉ClO₂ and a molecular weight of 206.71 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 88128-57-8 and carries the MDL number MFCD06797627 [1] [3] . The exact mass of this molecule is precisely 206.107361 grams per mole, as determined through high-resolution mass spectrometry [5] [6].
The structural representation can be expressed through multiple standardized notations, including the SMILES notation CC1(C)COC(C)(CCCCl)OC1 and the InChI identifier InChI=1S/C10H19ClO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3 [7] [6] [8]. The InChI Key LESDKFYPLUGGMG-UHFFFAOYSA-N provides a unique identifier for database searches and computational applications [7] [6] [8].
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₉ClO₂ [1] [2] |
Molecular Weight | 206.71 g/mol [1] [2] [3] |
Exact Mass | 206.107361 g/mol [5] [6] |
CAS Number | 88128-57-8 [1] [2] [3] |
SMILES Notation | CC1(C)COC(C)(CCCCl)OC1 [1] [7] |
Polar Surface Area | 18.46 Ų [3] [5] |
Hydrogen Bond Acceptors | 2 [3] |
Hydrogen Bond Donors | 0 [3] |
Rotatable Bonds | 3 [3] |
The molecular architecture consists of a six-membered 1,3-dioxane ring system bearing three methyl substituents and one 3-chloropropyl chain [7]. The compound exhibits a moderate lipophilicity with a calculated LogP value ranging from 2.52 to 2.79, indicating favorable partitioning characteristics for organic synthesis applications [3] [5].
The stereochemical framework of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane is characterized by the presence of a potentially chiral center at the C-2 position, where both the chloropropyl chain and a methyl group are attached [9] [10]. This asymmetric substitution pattern creates the possibility for two stereoisomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules [9] [10].
The 1,3-dioxane ring system inherently adopts a chair conformation as the thermodynamically preferred arrangement, similar to other six-membered heterocycles [9] [11] [10]. The chair conformation minimizes steric interactions and optimizes orbital overlap between the oxygen lone pairs and adjacent carbon-hydrogen bonds [10] [12]. Nuclear Magnetic Resonance spectroscopy studies on related 1,3-dioxane derivatives demonstrate that the chair form predominates over boat or twist conformations by approximately 25 kilojoules per mole [13] [14].
Stereochemical Feature | Description |
---|---|
Ring System | Six-membered 1,3-dioxane heterocycle [9] [10] |
Chiral Centers | One at C-2 position [9] [10] |
Possible Stereoisomers | Two (R and S) [9] [10] |
Preferred Conformation | Chair form [9] [11] [10] |
Anomeric Effects | Homoanomeric interactions present [10] [12] |
The stereochemical properties are further influenced by homoanomeric interactions, where the oxygen atoms at positions 1 and 3 participate in electron delocalization with the carbon-hydrogen bonds at the C-5 position [10] [12]. These interactions manifest as reversed Perlin effects in Nuclear Magnetic Resonance spectra, where the equatorial carbon-hydrogen bonds exhibit weaker coupling constants compared to axial bonds [10] [12].
The conformational behavior of the 1,3-dioxane ring in 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane follows established patterns observed in substituted heterocyclic systems [9] [11] [13]. The six-membered ring predominantly adopts a chair conformation, characterized by alternating axial and equatorial positions that minimize steric repulsion between substituents [9] [11] [15].
Puckering analysis of similar 2,5,5-trimethyl-1,3-dioxane derivatives reveals characteristic parameters including Q values of approximately 0.5540 Ångströms, theta angles of 176.65 degrees, and phi angles around 301.8 degrees [16] [15]. These parameters indicate a well-defined chair conformation with minimal deviation from ideal geometry [16] [15].
The energy barrier for chair-to-chair ring inversion in multi-methyl-substituted 1,3-dioxanes typically ranges from 25 to 50 kilojoules per mole, depending on the substitution pattern [13] [14]. Molecular dynamics simulations conducted at elevated temperatures demonstrate that methyl-substituted 1,3-dioxanes maintain their chair conformations even under conditions that promote conformational interconversion in less substituted systems [14].
Conformational Parameter | Value/Description |
---|---|
Preferred Conformation | Chair form [9] [11] [15] |
Puckering Parameter Q | ~0.55 Å [16] [15] |
Ring Inversion Barrier | 25-50 kJ/mol [13] [14] |
Dihedral Angles | C-O-C ~109°, ring torsions ~60° [9] [15] |
Electronic Effects | n→σ* interactions [10] [12] |
The conformational stability is enhanced by stereoelectronic effects, particularly the interaction between oxygen lone pairs and anti-bonding orbitals of adjacent carbon-hydrogen bonds [10] [12]. These n→σ* interactions contribute to the overall preference for the chair conformation and influence the Nuclear Magnetic Resonance chemical shifts observed for ring protons [10] [12].
The 3-chloropropyl substituent at the C-2 position of the 1,3-dioxane ring exerts significant conformational and electronic influences on the overall molecular structure [7] [17]. This flexible chain contains three rotatable bonds, providing considerable conformational freedom that affects the molecule's three-dimensional shape and reactivity profile [3] .
The chlorine atom at the terminal position of the propyl chain introduces both steric bulk and electronic effects through its high electronegativity and van der Waals radius [5]. The carbon-chlorine bond length of approximately 1.78 Ångströms and the electronegativity difference create a permanent dipole moment that influences intermolecular interactions [5].
Stereochemical analysis of related compounds suggests that the chloropropyl group preferentially adopts conformations that minimize steric clashes with the methyl substituents on the dioxane ring [17] [18]. The rotational freedom around the carbon-carbon bonds in the propyl chain allows the chlorine atom to orient away from the bulky trimethyl substitution pattern [17] [18].
Chloropropyl Group Feature | Description |
---|---|
Attachment Position | C-2 of dioxane ring [7] |
Chain Length | Three carbon atoms [3] |
Rotatable Bonds | Three bonds allowing conformational flexibility [3] |
Terminal Substituent | Chlorine atom [5] |
Electronic Effect | Electron-withdrawing through induction [5] |
The electron-withdrawing nature of the chlorine atom affects the electron density distribution in the adjacent carbon atoms, potentially influencing the reactivity of the dioxane ring system [5]. This electronic perturbation may manifest in Nuclear Magnetic Resonance chemical shifts and coupling patterns for protons on the dioxane ring [18] [12].
The 2,5,5-trimethyl substitution pattern in 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane creates a unique steric environment that significantly influences the conformational preferences and chemical properties of the molecule [13] [15] [18]. The presence of three methyl groups at specific positions on the dioxane ring generates substantial steric interactions that stabilize the chair conformation and restrict conformational mobility [13] [15].
The geminal dimethyl substitution at the C-5 position creates a particularly crowded environment, with both methyl groups occupying equatorial positions in the preferred chair conformation [13] [15] [18]. This substitution pattern eliminates the possibility of axial placement for these groups, thereby reducing the conformational flexibility typically observed in less substituted dioxane derivatives [13] [15].
Research on multi-methyl-substituted 1,3-dioxanes demonstrates that compounds bearing 2,5,5-trimethyl patterns exhibit enhanced preference for chair conformations compared to their less substituted analogs [13] [18]. The conformational energy difference between chair and twist forms increases substantially when multiple methyl groups are present at these specific positions [13].
Trimethyl Substitution Effect | Impact |
---|---|
Steric Crowding | Restricts conformational flexibility [13] [15] |
Chair Stabilization | Increases energy barrier to ring inversion [13] |
Methyl Group Orientation | All methyl groups adopt equatorial positions [13] [15] [18] |
Electronic Effects | Inductive donation affects ring electronics [13] [18] |
Chemical Shift Perturbations | Influences Nuclear Magnetic Resonance spectra [13] [18] |
The inductive electron-donating effects of the three methyl groups collectively increase the electron density on the dioxane ring, potentially affecting the reactivity toward electrophilic species [13] [18]. Carbon-13 Nuclear Magnetic Resonance chemical shift analysis reveals characteristic upfield shifts for carbons adjacent to the heavily substituted positions, consistent with increased electron density [13] [18].
While comprehensive crystal structure data for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane remains limited in the literature, structural analysis of related 2,5,5-trimethyl-1,3-dioxane derivatives provides valuable insights into the expected solid-state arrangement [16] [19] [20]. Crystal structures of similar compounds consistently demonstrate the adoption of chair conformations in the solid state, with minimal deviation from solution-phase geometries [16] [19] [20].
Crystallographic studies of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid reveal unit cell parameters including monoclinic space group C2/c, with cell dimensions of a = 16.9457 Ångströms, b = 9.6453 Ångströms, c = 12.1052 Ångströms, and β = 116.986 degrees [16]. The density in the crystalline state is reported as 1.312 megagrams per cubic meter [16].
The packing arrangements in dioxane crystals are typically governed by van der Waals interactions between methyl groups and weak hydrogen bonding involving the oxygen atoms [16] [19]. The chair conformation observed in solution is preserved in the solid state, with torsion angles maintaining values close to the ideal 60-degree geometry [16] [19].
Crystal Structure Parameter | Typical Values for Trimethyl Dioxanes |
---|---|
Space Group | Monoclinic (C2/c common) [16] |
Density | 1.2-1.4 g/cm³ [16] |
Ring Conformation | Chair form maintained [16] [19] |
Intermolecular Interactions | Van der Waals and weak hydrogen bonds [16] [19] |
Thermal Parameters | Low displacement for ring atoms [16] |
Health Hazard